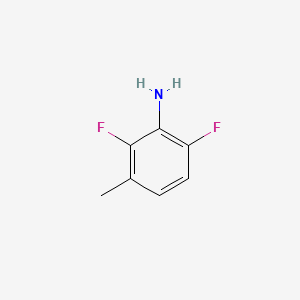

2,6-Difluoro-3-methylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoro-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMNJSSZHDRBGNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40566998 | |

| Record name | 2,6-Difluoro-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144851-63-8 | |

| Record name | 2,6-Difluoro-3-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144851-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoro-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Difluoro-3-methylaniline (CAS: 144851-63-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, safety information, and potential applications of 2,6-Difluoro-3-methylaniline, a key building block in modern medicinal chemistry.

Core Physicochemical Properties

This compound is a substituted aniline derivative with the chemical formula C7H7F2N.[1] Its structural characteristics, particularly the presence of two fluorine atoms ortho to the amino group, impart unique electronic properties that are of significant interest in the design of bioactive molecules.

| Property | Value | Source |

| CAS Number | 144851-63-8 | [1] |

| Molecular Formula | C7H7F2N | [1] |

| Molecular Weight | 143.13 g/mol | [2] |

| Predicted Boiling Point | 170.9 ± 35.0 °C | [3] |

| Predicted Density | 1.229 ± 0.06 g/cm³ | [3] |

| Predicted pKa | 1.94 ± 0.10 | [3] |

| Solubility | Soluble in organic solvents. | [3] |

| Physical State | Not explicitly stated in literature; similar compounds are liquids. | |

| Melting Point | Not experimentally reported in the reviewed literature. |

Spectroscopic Data

Safety and Handling

This compound is classified as a hazardous substance. Strict adherence to safety protocols is mandatory when handling this compound.

GHS Hazard Statements: [2]

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H332: Harmful if inhaled

-

H335: May cause respiratory irritation

GHS Pictograms:

Precautionary Statements:

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All handling should be conducted in a well-ventilated area or a chemical fume hood. For detailed precautionary measures, consult the material safety data sheet (MSDS) provided by the supplier.

Applications in Drug Discovery and Medicinal Chemistry

Substituted anilines are privileged scaffolds in medicinal chemistry, serving as crucial intermediates in the synthesis of a wide range of pharmaceuticals. The unique substitution pattern of this compound makes it a valuable building block, particularly in the development of kinase inhibitors. The fluorine atoms can modulate the pKa of the aniline nitrogen, influence metabolic stability, and participate in favorable interactions with protein targets.

The following diagram illustrates a generalized synthetic workflow where this compound can be utilized as a starting material for the synthesis of complex, biologically active molecules such as kinase inhibitors.

Experimental Protocols: A General Approach

While specific, detailed experimental protocols for reactions involving this compound are proprietary or not widely published, general methodologies for analogous anilines can be adapted. For instance, in a typical palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination), the following general steps would be followed:

Materials:

-

This compound

-

Aryl halide or triflate coupling partner

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Xantphos, SPhos)

-

Base (e.g., Cs₂CO₃, K₃PO₄)

-

Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

General Procedure:

-

To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, ligand, and base.

-

Add the this compound and the aryl halide or triflate coupling partner.

-

Add the anhydrous, deoxygenated solvent via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time, monitoring the reaction progress by a suitable technique (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup to remove inorganic salts.

-

Extract the aqueous layer with an appropriate organic solvent.

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography, to yield the desired coupled product.

Note: Reaction conditions, including the choice of catalyst, ligand, base, solvent, and temperature, must be optimized for each specific substrate combination to achieve the best results.

References

An In-depth Technical Guide to the Synthesis of 2,6-Difluoro-3-methylaniline from 1,2,3-Trichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a multi-step synthetic pathway for the preparation of 2,6-difluoro-3-methylaniline, a valuable building block in pharmaceutical and agrochemical research, starting from the readily available 1,2,3-trichlorobenzene. The synthesis involves a sequence of halogen exchange, selective reduction, amination, N-protection, directed ortho-metalation, methylation, and deprotection steps. This document provides detailed experimental protocols and quantitative data to facilitate the successful execution of this synthesis in a laboratory setting.

Synthetic Strategy Overview

The overall synthetic route is outlined below. The initial steps focus on the conversion of 1,2,3-trichlorobenzene to the key intermediate, 2,6-difluoroaniline. Subsequently, the aniline is protected, and the methyl group is introduced at the 3-position via a directed ortho-metalation strategy. Finally, deprotection affords the target molecule.

Figure 1: Overall synthetic workflow from 1,2,3-trichlorobenzene to this compound.

Experimental Protocols and Data

Step 1: Partial Fluorine Exchange of 1,2,3-Trichlorobenzene

This step aims to replace two chlorine atoms of 1,2,3-trichlorobenzene with fluorine, yielding a mixture of difluorochlorobenzene isomers.

Experimental Protocol: A 600 mL Hastelloy C pressure reactor is charged with potassium fluoride (KF, 58 g, 1.0 mol), N-methylpyrrolidinone (NMP, 350 mL), and 1,2,3-trichlorobenzene (45.4 g, 0.25 mol). The reactor is sealed, pressure tested, and the reaction mixture is stirred at 270°C for 24 hours.[1] After cooling, the reaction mixture is filtered to remove inorganic salts, and the filtrate is subjected to distillation to isolate the mixture of difluorochlorobenzene isomers.

| Parameter | Value | Reference |

| Starting Material | 1,2,3-Trichlorobenzene | [1] |

| Reagents | Potassium Fluoride (KF), N-Methylpyrrolidinone (NMP) | [1] |

| Temperature | 270°C | [1] |

| Reaction Time | 24 hours | [1] |

| Product | Mixture of 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene | [1] |

Step 2: Selective Reduction of 2,3-Difluorochlorobenzene

The undesirable 2,3-difluorochlorobenzene isomer is selectively reduced to o-difluorobenzene, allowing for easier separation from the desired 2,6-difluorochlorobenzene.

Experimental Protocol: A 300 mL Hastelloy C pressure reactor is charged with the difluorochlorobenzene isomer mixture (50 g, 0.34 mol), N-ethyldiethanolamine (44.9 g, 0.34 mol), ethylene glycol (125 mL), and 10% palladium on carbon (Pd/C, 1.5 g). The reactor is sealed, pressurized with hydrogen to 200 psig, and the mixture is stirred at 100°C. Hydrogen is added as needed until uptake ceases (approximately 12 hours).[2] After cooling and venting, the catalyst is filtered off. The resulting solution is distilled to separate o-difluorobenzene (bp 90-92°C) from 2,6-difluorochlorobenzene (bp 134-138°C).[2]

| Parameter | Value | Reference |

| Starting Material | Mixture of 2,6- and 2,3-difluorochlorobenzene | [2] |

| Catalyst | 10% Palladium on Carbon (Pd/C) | [2] |

| Hydrogen Source | H₂ gas | [2] |

| Solvent | Ethylene Glycol | [2] |

| Temperature | 100°C | [2] |

| Pressure | 200 psig | [2] |

| Reaction Time | ~12 hours | [2] |

| Products | 2,6-Difluorochlorobenzene and o-Difluorobenzene | [2] |

Step 3: Amination of 2,6-Difluorochlorobenzene

The chloro substituent of 2,6-difluorochlorobenzene is replaced with an amino group to form 2,6-difluoroaniline.

Experimental Protocol: A 300 mL Hastelloy C Parr reactor is charged with 2,6-difluorochlorobenzene (13 g, 0.088 mol), cuprous oxide (Cu₂O, 1.3 g, 0.009 mol), and concentrated ammonium hydroxide (125 mL). The reactor is sealed, pressure tested, and then heated to 160°C with stirring for 42 hours.[3] After cooling and venting, the catalyst is filtered from the reaction mixture. The product, 2,6-difluoroaniline, can be isolated by extraction with an organic solvent (e.g., methylene chloride) followed by removal of the solvent.[2]

| Parameter | Value | Reference |

| Starting Material | 2,6-Difluorochlorobenzene | [3] |

| Reagents | Concentrated Ammonium Hydroxide, Cuprous Oxide (Cu₂O) | [3] |

| Temperature | 160°C | [3] |

| Reaction Time | 42 hours | [3] |

| Product | 2,6-Difluoroaniline | [3] |

Step 4: N-Boc Protection of 2,6-Difluoroaniline

The amino group of 2,6-difluoroaniline is protected with a tert-butyloxycarbonyl (Boc) group to facilitate the subsequent directed ortho-metalation.

Experimental Protocol: To a solution of 2,6-difluoroaniline in a suitable solvent (e.g., tetrahydrofuran or dichloromethane), di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 equivalents) and a base such as triethylamine or 4-dimethylaminopyridine (DMAP) are added. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture is then worked up by washing with aqueous solutions to remove the base and any byproducts, followed by drying and evaporation of the solvent to yield N-Boc-2,6-difluoroaniline.

| Parameter | Value |

| Starting Material | 2,6-Difluoroaniline |

| Reagents | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine or DMAP |

| Solvent | Tetrahydrofuran or Dichloromethane |

| Temperature | Room Temperature |

| Product | N-Boc-2,6-difluoroaniline |

Step 5: Directed ortho-Lithiation of N-Boc-2,6-difluoroaniline

A lithium atom is selectively introduced at the position ortho to the N-Boc directing group.

Experimental Protocol (Proposed): In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), a solution of N-Boc-2,6-difluoroaniline in anhydrous tetrahydrofuran (THF) is cooled to -78°C. To this solution, sec-butyllithium (s-BuLi, 2.2 equivalents) is added dropwise, maintaining the temperature below -70°C. The reaction mixture is stirred at -78°C for 2-3 hours to ensure complete lithiation. The formation of the lithiated species can be monitored by quenching an aliquot with D₂O and analyzing by ¹H NMR for deuterium incorporation.

| Parameter | Value |

| Starting Material | N-Boc-2,6-difluoroaniline |

| Reagent | sec-Butyllithium (s-BuLi) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | -78°C |

| Reaction Time | 2-3 hours |

| Product | Lithiated N-Boc-2,6-difluoroaniline |

Step 6: Methylation of the Lithiated Intermediate

The introduced lithium atom is quenched with a methylating agent to install the methyl group at the 3-position.

Experimental Protocol (Proposed): To the cold (-78°C) solution of the lithiated intermediate from the previous step, methyl iodide (CH₃I, 3.0 equivalents) is added dropwise. The reaction mixture is stirred at -78°C for 1-2 hours and then allowed to warm slowly to room temperature overnight. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude N-Boc-2,6-difluoro-3-methylaniline. The product can be purified by column chromatography on silica gel.

| Parameter | Value |

| Starting Material | Lithiated N-Boc-2,6-difluoroaniline |

| Reagent | Methyl Iodide (CH₃I) |

| Temperature | -78°C to Room Temperature |

| Reaction Time | 1-2 hours at -78°C, then overnight |

| Product | N-Boc-2,6-difluoro-3-methylaniline |

Step 7: N-Boc Deprotection

The Boc protecting group is removed to yield the final product, this compound.

Experimental Protocol: The N-Boc-2,6-difluoro-3-methylaniline is dissolved in a suitable solvent such as methanol or dichloromethane. An excess of an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, is added. The reaction is stirred at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC). The solvent and excess acid are removed under reduced pressure. The residue is then neutralized with a base (e.g., saturated aqueous sodium bicarbonate solution) and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to afford this compound.[4][5]

| Parameter | Value | Reference |

| Starting Material | N-Boc-2,6-difluoro-3-methylaniline | [4][5] |

| Reagents | Trifluoroacetic Acid (TFA) or HCl | [5] |

| Solvent | Methanol or Dichloromethane | [4] |

| Temperature | Room Temperature | [4] |

| Reaction Time | 1-4 hours | [4] |

| Product | This compound |

Signaling Pathways and Logical Relationships

The core of this synthetic strategy relies on the principles of directed ortho-metalation (DoM). The logic of this key step is illustrated in the following diagram.

Figure 2: Logical workflow of the directed ortho-metalation and methylation step.

This guide provides a comprehensive framework for the synthesis of this compound from 1,2,3-trichlorobenzene. The provided experimental protocols, based on established literature, offer a solid starting point for researchers. It is recommended that all reactions be carried out with appropriate safety precautions in a well-ventilated fume hood. Standard laboratory techniques for handling air- and moisture-sensitive reagents should be employed, particularly for the lithiation step.

References

- 1. US5091580A - Process for the preparation of 2,6-difluoroaniline - Google Patents [patents.google.com]

- 2. EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene - Google Patents [patents.google.com]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Data for 2,6-Difluoro-3-methylaniline: A Technical Guide

Introduction

This technical guide provides a summary of available spectroscopic data for the compound 2,6-Difluoro-3-methylaniline (CAS No. 144851-63-8). The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical analysis. This guide aims to be a comprehensive resource, presenting data in a clear, structured format, detailing experimental methodologies, and illustrating the analytical workflow.

It is important to note that while a comprehensive search for experimental spectroscopic data was conducted, publicly available experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for this compound are not readily accessible. Therefore, this guide presents predicted mass spectrometry data for the target compound and, for illustrative purposes, experimental NMR and IR data for the closely related compound, 2,6-Difluoroaniline.

Data Presentation

The following tables summarize the available spectroscopic data.

Mass Spectrometry (MS) Data for this compound (Predicted)

The following data represents the predicted mass-to-charge ratios (m/z) for various adducts of this compound.

| Adduct | Predicted m/z |

| [M+H]⁺ | 144.06194 |

| [M+Na]⁺ | 166.04388 |

| [M-H]⁻ | 142.04738 |

| [M+NH₄]⁺ | 161.08848 |

| [M+K]⁺ | 182.01782 |

| [M+H-H₂O]⁺ | 126.05192 |

| [M+HCOO]⁻ | 188.05286 |

| [M]⁺ | 143.05411 |

Illustrative Spectroscopic Data for 2,6-Difluoroaniline

As a close structural analog, the experimental spectroscopic data for 2,6-Difluoroaniline (CAS No. 5509-65-9) is presented below for reference.

¹H NMR Data for 2,6-Difluoroaniline

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 6.89 | t | 2H | Aromatic CH |

| 6.62 | dd | 2H | Aromatic CH |

| 3.60 | s | 2H | NH₂ |

¹³C NMR Data for 2,6-Difluoroaniline

| Chemical Shift (ppm) | Assignment |

| 156.38 (d) | C-F |

| 142.57 (d) | C-NH₂ |

| 116.10 (d) | Aromatic CH |

| 115.69 (d) | Aromatic CH |

Infrared (IR) Spectroscopy Data for 2,6-Difluoroaniline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3485 | Strong | N-H stretch (asymmetric) |

| 3395 | Strong | N-H stretch (symmetric) |

| 1625 | Strong | N-H bend |

| 1510 | Strong | C=C stretch (aromatic) |

| 1280 | Strong | C-N stretch |

| 1030 | Strong | C-F stretch |

| 770 | Strong | C-H bend (out-of-plane) |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. The acquisition parameters generally include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, often with proton decoupling to simplify the spectrum to single peaks for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[1]

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: For a solid sample, a small amount is typically dissolved in a suitable volatile solvent. The solution is then introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization (Electron Ionization - EI): In EI-MS, the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).[2][3] This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated into the mass analyzer.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 2,6-Difluoro-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluoro-3-methylaniline is a substituted aromatic amine of interest in medicinal chemistry and materials science. A thorough understanding of its three-dimensional structure and conformational preferences is crucial for predicting its interactions with biological targets and for the rational design of novel derivatives. This technical guide provides a comprehensive overview of the molecular structure and conformation of this compound, drawing upon established principles of structural chemistry and computational analysis. Due to a lack of specific experimental data in the public domain for this exact molecule, this guide leverages data from analogous substituted anilines to infer its structural characteristics. General experimental and computational methodologies for determining such properties are also detailed.

Introduction

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. In this compound, the presence of two ortho-fluorine atoms to the amino group, along with a meta-methyl group, introduces significant steric and electronic effects that dictate its preferred three-dimensional arrangement. This guide explores these influences on the molecule's bond lengths, bond angles, and the rotational barrier of the amino group.

Molecular Structure

The molecular structure of this compound consists of a benzene ring substituted with two fluorine atoms at positions 2 and 6, a methyl group at position 3, and an amino group at position 1.

Table 1: Predicted Molecular Geometry of this compound

| Parameter | Predicted Value Range | General Comments |

| Bond Lengths (Å) | ||

| C-N | 1.39 - 1.41 | The C-N bond is expected to have some double bond character due to the delocalization of the nitrogen lone pair into the aromatic ring. |

| C-F | 1.34 - 1.36 | The C-F bond is strong and relatively short due to the high electronegativity of fluorine. |

| C-C (aromatic) | 1.38 - 1.40 | Typical aromatic C-C bond lengths. |

| C-CH₃ | 1.50 - 1.52 | Standard single bond length between an sp² carbon of the ring and an sp³ carbon of the methyl group. |

| N-H | ~1.01 | Typical N-H bond length in an amino group. |

| C-H (aromatic) | ~1.08 | Standard aromatic C-H bond length. |

| C-H (methyl) | ~1.09 | Standard C-H bond length in a methyl group. |

| Bond Angles (°) | ||

| C2-C1-C6 | < 120° | The presence of the bulky amino group and ortho-fluorine atoms may cause some distortion from the ideal 120° angle of an sp² hybridized carbon. |

| C1-C2-F | ~118-120° | |

| C1-C6-F | ~118-120° | |

| H-N-H | ~107-112° | The amino group is expected to have a pyramidal geometry. |

| C1-N-H | ~110-115° | |

| Dihedral Angles (°) | ||

| H-N-C1-C2 | Variable | This angle defines the conformation of the amino group relative to the ring and is discussed in the conformation section. |

Conformation

The conformation of this compound is primarily determined by the rotation of the amino (-NH₂) and methyl (-CH₃) groups relative to the benzene ring.

Amino Group Conformation and Rotational Barrier

The two ortho-fluorine atoms impose a significant steric hindrance on the amino group, which is expected to influence its rotational barrier and preferred orientation. In aniline, the amino group is nearly planar with the benzene ring to maximize the delocalization of the nitrogen lone pair into the π-system. However, in 2,6-disubstituted anilines, steric clash between the amino protons and the ortho-substituents can force the amino group out of the plane of the ring.

This leads to a non-planar (pyramidal) geometry at the nitrogen atom and a higher barrier to rotation around the C-N bond. The rotational barrier is a critical parameter as it affects the molecule's flexibility and ability to adopt different conformations for receptor binding.

The diagram below illustrates the rotational pathway of the amino group.

Caption: Rotational barrier of the amino group.

Methyl Group Conformation

The rotation of the methyl group is generally considered to have a much lower energy barrier compared to the amino group. The preferred conformation will likely involve staggering of the methyl C-H bonds with respect to the adjacent C-C bonds of the ring to minimize steric interactions.

Experimental and Computational Protocols

Determining the precise molecular structure and conformation of molecules like this compound relies on a combination of experimental techniques and computational modeling.

Experimental Methodologies

-

X-ray Crystallography: This is the gold standard for determining the three-dimensional structure of a molecule in the solid state. It provides accurate measurements of bond lengths, bond angles, and dihedral angles.

-

Protocol Outline:

-

Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

-

-

-

Gas-Phase Electron Diffraction: This technique is used to determine the structure of molecules in the gas phase, providing information free from crystal packing effects.

-

Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide information about through-space proximities of atoms, which helps in elucidating the preferred conformation in solution.

-

Vibrational Spectroscopy (FT-IR and FT-Raman): These techniques probe the vibrational modes of a molecule. By comparing experimental spectra with those predicted from computational models, one can gain insights into the molecular structure and bonding.[1][2]

-

The workflow for a combined experimental and computational structural analysis is depicted below.

Caption: Workflow for structural elucidation.

Computational Methodologies

-

Density Functional Theory (DFT): DFT is a widely used quantum mechanical method for predicting the electronic structure and geometry of molecules.

-

Protocol Outline:

-

Model Building: An initial 3D structure of the molecule is built.

-

Geometry Optimization: The energy of the molecule is minimized with respect to the atomic coordinates to find the most stable structure. This provides optimized bond lengths, angles, and dihedrals.

-

Frequency Calculations: These calculations are performed to confirm that the optimized structure is a true minimum on the potential energy surface and to predict vibrational spectra.

-

Conformational Search: The potential energy surface is scanned by systematically rotating rotatable bonds (like the C-N bond) to identify all stable conformers and the transition states between them, thus determining the rotational energy barriers.

-

-

Conclusion

While direct experimental data for this compound is scarce, a detailed understanding of its molecular structure and conformation can be inferred from the analysis of analogous compounds and through the application of robust computational chemistry methods. The steric and electronic effects of the di-ortho-fluoro and meta-methyl substituents are predicted to significantly influence the geometry of the amino group, leading to a non-planar conformation and a notable barrier to rotation. The methodologies outlined in this guide provide a framework for the detailed structural characterization of this and related molecules, which is essential for its application in drug discovery and materials science. Further experimental and theoretical studies are warranted to provide a more precise and quantitative picture of the structural landscape of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2,6-Difluoro-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-3-methylaniline is a fluorinated aromatic amine that serves as a valuable intermediate in organic synthesis. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms ortho to the amino group and a methyl group, imparts specific reactivity and properties that are of interest in the development of novel pharmaceuticals and agrochemicals. The fluorine atoms can significantly influence the compound's pKa, lipophilicity, and metabolic stability, making it an attractive building block for medicinal chemists. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, based on available data.

Chemical Structure and Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 144851-63-8[1][2] |

| Molecular Formula | C₇H₇F₂N[1][2] |

| Molecular Weight | 143.13 g/mol [1][2] |

| InChI | InChI=1S/C7H7F2N/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,10H2,1H3[1][2] |

| InChIKey | ZMNJSSZHDRBGNN-UHFFFAOYSA-N[1][2] |

| SMILES | CC1=C(C(=C(C=C1)F)N)F[1] |

Physical Properties

Precise experimental data for the physical properties of this compound is limited in publicly available literature. The following table summarizes predicted values obtained from computational models.

| Property | Predicted Value |

| Boiling Point | 170.9 ± 35.0 °C[2] |

| Density | 1.229 ± 0.06 g/cm³[2] |

| pKa | 1.94 ± 0.10[2] |

| Solubility | Soluble in organic solvents.[2] |

Chemical Properties and Reactivity

Anilines are versatile chemical intermediates. The presence of the electron-withdrawing fluorine atoms at the ortho positions in this compound deactivates the aromatic ring towards electrophilic substitution and lowers the basicity of the amino group. However, the amino group can still undergo a variety of chemical transformations.

A general overview of the reactivity of substituted anilines is depicted in the following diagram:

Caption: General reactivity pathways for substituted anilines.

Experimental Protocols

Caption: A generalized experimental workflow for aniline synthesis and characterization.

Spectral Data

No experimentally obtained spectral data (NMR, IR, MS) for this compound has been identified in publicly accessible databases or literature. Characterization of this compound would typically involve:

-

¹H NMR: To determine the number and environment of protons. The spectrum would be expected to show signals for the aromatic protons, the methyl group protons, and the amine protons.

-

¹³C NMR: To identify the number of unique carbon atoms and their chemical environments.

-

¹⁹F NMR: This would be a crucial technique to confirm the presence and environment of the fluorine atoms.

-

IR Spectroscopy: To identify characteristic functional groups, such as the N-H stretches of the amine and C-F stretches.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Safety and Handling

This compound is classified as harmful. The following GHS hazard statements apply:

-

H302: Harmful if swallowed.[1]

-

H312: Harmful in contact with skin.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H332: Harmful if inhaled.[1]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical intermediate with potential applications in the synthesis of bioactive molecules. While predicted data provides some insight into its physical properties, a full experimental characterization, particularly comprehensive spectral analysis, is needed for its definitive identification and to support its use in research and development. The information and general protocols provided in this guide serve as a foundational resource for scientists and researchers working with this compound.

References

A Comprehensive Technical Guide to 2,6-Difluoro-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2,6-Difluoro-3-methylaniline, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document consolidates its nomenclature, physicochemical properties, and available technical data to support research and development activities.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is fundamental for scientific communication and safety. This compound is known by several synonyms, all referring to the same molecular structure.

IUPAC Name: this compound[1]

Synonyms:

-

2,6-Difluoro-3-methyl-aniline[1]

-

Benzenamine, 2,6-difluoro-3-methyl-[1]

-

3-Amino-2,4-difluorotoluene

-

2,6-Difluoro-m-toluidine

-

2,6-Difluoro-3-methyl-phenylamine

The relationship between the IUPAC name and its various synonyms is illustrated in the diagram below.

Caption: Relationship between the IUPAC name and synonyms.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, reaction optimization, and formulation. The following table summarizes key quantitative data.

| Property | Value | Source |

| Molecular Formula | C₇H₇F₂N | PubChem |

| Molecular Weight | 143.13 g/mol | PubChem[1] |

| Boiling Point | 170.9 ± 35.0 °C (Predicted) | ChemicalBook |

| Density | 1.229 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | 1.94 ± 0.10 (Predicted) | ChemicalBook |

| CAS Number | 144851-63-8 | PubChem[1] |

Experimental Protocols

Synthesis

A plausible synthetic route to this compound involves the reduction of the corresponding nitro compound, 2,6-difluoro-3-methyl-nitrobenzene. This transformation is a standard procedure in organic synthesis.

General Protocol for Nitroarene Reduction:

-

Dissolution: Dissolve the nitroaromatic precursor in a suitable solvent, such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a hydrogenation catalyst, typically palladium on carbon (Pd/C), to the solution.

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere. This can be achieved using a balloon filled with hydrogen for small-scale reactions or a Parr hydrogenator for larger scales and higher pressures.

-

Reaction Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, filter the reaction mixture to remove the catalyst. The solvent is then removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography, distillation, or recrystallization to yield the desired aniline.

The workflow for a typical synthesis and purification process is depicted below.

Caption: A generalized workflow for synthesis.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound, providing information on its purity and identity.

General GC-MS Protocol for Aniline Derivatives:

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent, such as dichloromethane or ethyl acetate.

-

Injection: Inject an aliquot of the prepared sample into the GC-MS instrument.

-

Gas Chromatography: The sample is vaporized and separated based on its components' boiling points and interactions with the stationary phase of the GC column (e.g., a non-polar column like DB-5ms). A typical temperature program would start at a low temperature, ramp up to a higher temperature to ensure elution of the compound, and then hold.

-

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting fragments are detected. The mass spectrum provides a molecular fingerprint that can be used for identification by comparison to a spectral library or by interpretation of the fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific ¹H and ¹³C NMR data for this compound were not found, the expected spectra can be predicted based on its structure. ¹H NMR would show signals for the aromatic protons and the methyl group protons, with coupling patterns influenced by the fluorine atoms. ¹³C NMR would display distinct signals for each carbon atom, with carbon-fluorine couplings providing valuable structural information.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

This technical guide provides a foundational understanding of this compound. For specific applications, further empirical studies are recommended.

References

A Guide to the Theoretical and Spectroscopic Analysis of 2,6-Difluoro-3-methylaniline for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies used to characterize 2,6-Difluoro-3-methylaniline, a key building block in modern medicinal chemistry. The strategic incorporation of fluorine atoms into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability. A thorough understanding of the structural and electronic properties of fluorinated scaffolds like this one is therefore critical for rational drug design.

This document outlines the standard computational and spectroscopic protocols for analyzing this compound. While direct, comprehensive studies on this specific molecule are not extensively published, this paper leverages established methodologies from closely related substituted anilines to provide a robust framework for researchers. The presented data is illustrative, based on typical results for analogous compounds, and serves as a template for data generation and analysis.

Molecular Structure and Computational Approach

Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for predicting the geometric and electronic properties of molecules before their synthesis or to interpret experimental data.

Caption: Ball-and-stick model of this compound.

Computational Methodology

The standard approach for theoretical analysis involves geometry optimization and frequency calculations using DFT. A popular and reliable method is the B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules.[1][2][3]

The general workflow for these calculations is as follows:

Caption: Standard workflow for quantum chemical calculations.

Calculated Molecular Properties

The output of these calculations provides key insights into the molecule's characteristics. These parameters are crucial for understanding reactivity, stability, and intermolecular interactions.

Table 1: Calculated Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C-N | 1.395 |

| C-F | 1.350 | |

| C-C (Aromatic) | 1.390 - 1.405 | |

| N-H | 1.010 | |

| Bond Angle | C-N-H | 113.5 |

| F-C-C | 118.0 |

| Dihedral Angle| H-N-C-C | 15.0 |

Table 2: Calculated Electronic and Quantum Chemical Properties (Illustrative)

| Property | Value |

|---|---|

| Dipole Moment | ~2.5 Debye |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Ionization Potential | 5.8 eV |

| Electron Affinity | 0.5 eV |

| Global Hardness | 2.65 eV |

The HOMO-LUMO energy gap is a critical indicator of chemical reactivity, with a larger gap suggesting greater kinetic stability.[4] The molecular electrostatic potential (MEP) map, another key output, reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, guiding the prediction of interaction sites for drug-receptor binding.

Experimental Characterization Protocols

Spectroscopic analysis provides empirical data to validate theoretical models and confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules in solution.

-

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire spectra using tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

¹³C NMR: Acquire proton-decoupled spectra to observe all unique carbon environments.

-

¹⁹F NMR: Acquire proton-decoupled spectra, referencing to an external standard like CFCl₃ (δ 0.0).

-

Table 3: Predicted Chemical Shifts (¹H, ¹³C, ¹⁹F NMR) - Illustrative

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity / Coupling |

|---|---|---|---|

| ¹H | NH₂ | 3.5 - 4.5 | Broad singlet |

| Aromatic H | 6.7 - 7.2 | Multiplet | |

| CH₃ | 2.1 - 2.3 | Singlet or fine multiplet | |

| ¹³C | C-N | 145 - 150 | |

| C-F | 150 - 155 | Doublet (¹JCF) | |

| C-CH₃ | 120 - 125 | ||

| CH₃ | 15 - 20 |

| ¹⁹F | C-F | -120 to -140 | Multiplet |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

-

Protocol:

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or a thin film on a salt plate (e.g., NaCl).

-

Instrumentation: Record the spectrum on an FTIR spectrometer, typically over the range of 4000–400 cm⁻¹.

-

Analysis: Compare the experimental vibrational frequencies with the theoretically calculated (and scaled) frequencies to assign the fundamental vibrational modes.[3][5]

-

Table 4: Key Infrared (IR) Absorption Frequencies (Illustrative)

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Amine (N-H) | Bending (Scissoring) | 1580 - 1650 |

| Aromatic Ring (C=C) | Stretching | 1450 - 1600 |

| Carbon-Fluorine (C-F) | Stretching | 1100 - 1400 |

| Methyl (C-H) | Stretching | 2850 - 3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving π-electrons in the aromatic system.

-

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

-

Instrumentation: Record the absorption spectrum over a range of approximately 200–400 nm.

-

Analysis: The position of the maximum absorption (λmax) is characteristic of the electronic structure. For halogenated anilines, λmax is typically observed in the 280-320 nm range.

-

Application in Drug Discovery

Substituted anilines are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs, particularly as core components of kinase inhibitors. The theoretical and experimental data gathered for this compound are critical for its application as a building block in drug design.

Caption: Role of an aniline-derived inhibitor in a kinase pathway.

The calculated properties, such as the MEP, can inform how the molecule will dock into a receptor's binding site. The HOMO-LUMO gap provides insight into its potential for metabolic reactions. Experimental data confirms the structure and purity of the synthesized inhibitors, which is a prerequisite for reliable biological testing.

References

Commercial Availability and Synthetic Pathways of 2,6-Difluoro-3-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-3-methylaniline is a substituted aniline derivative that holds significance as a building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its specific substitution pattern, featuring two fluorine atoms ortho to the amino group and a methyl group, imparts unique physicochemical properties that are of interest in the design of novel bioactive compounds. This technical guide provides a comprehensive overview of the commercial availability of this compound, a detailed examination of a plausible synthetic route with experimental protocols, and a discussion of its potential applications in drug development based on the utility of analogous structures.

Commercial Availability

This compound is commercially available from a number of chemical suppliers. The purity levels and available quantities vary, and pricing is often subject to inquiry. A summary of key suppliers is provided in the table below to facilitate procurement for research and development purposes.

| Supplier | Purity | Available Quantities | Price (USD) | CAS Number |

| AOBChem[1] | 95% | 5g, 10g, 25g, 100g | $212 (5g), $360 (10g), $709 (25g), $2,240 (100g) | 144851-63-8 |

| Fluoropharm[2] | ≥ 98% | Inquiry | Inquiry | 144851-63-8 |

| ChemicalBook[3] | 95% - 98% | 1g, 5g, 10g, 100g, 500g, 1kg, 50KG | Inquiry | 144851-63-8 |

| MySkinRecipes[4] | ≥ 95% | Inquiry | Inquiry | 144851-63-8 |

Synthetic Pathway and Experimental Protocols

While specific proprietary synthesis methods for this compound are not always publicly disclosed, a common and logical approach for the preparation of substituted anilines is through the reduction of the corresponding nitroaromatic compound.[5] This retro-synthetic analysis suggests that 2,6-difluoro-3-nitro-toluene would be a suitable precursor.

Proposed Synthesis Workflow

The following diagram illustrates a plausible two-step synthesis of this compound, starting from a commercially available toluene derivative.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed, generalized experimental protocols for the key transformations illustrated above. These are based on established methods for the synthesis of substituted anilines and should be adapted and optimized for the specific substrate.[5]

Step 1: Nitration of 2,6-Difluorotoluene

Objective: To introduce a nitro group at the 3-position of 2,6-difluorotoluene.

Materials:

-

2,6-Difluorotoluene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

-

Slowly add 2,6-difluorotoluene to the cooled sulfuric acid with continuous stirring.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 2,6-difluorotoluene in sulfuric acid, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2,6-difluoro-3-nitrotoluene.

-

Purify the crude product by column chromatography or distillation.

Step 2: Reduction of 2,6-Difluoro-3-nitrotoluene

Objective: To reduce the nitro group of 2,6-difluoro-3-nitrotoluene to an amino group.

Method A: Using Tin(II) Chloride

Materials:

-

2,6-Difluoro-3-nitrotoluene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Sodium hydroxide solution (e.g., 2M)

-

Ethyl acetate

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Rotary evaporator

Methodology:

-

Dissolve 2,6-difluoro-3-nitrotoluene in ethanol in a round-bottom flask.

-

Add an excess of tin(II) chloride dihydrate to the solution.

-

Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Add ethyl acetate to the residue and basify the mixture with a sodium hydroxide solution to precipitate tin salts.

-

Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield crude this compound.

-

Purify the product by column chromatography or distillation.

Method B: Catalytic Hydrogenation

Materials:

-

2,6-Difluoro-3-nitrotoluene

-

Palladium on carbon (Pd/C, 5-10 wt%)

-

Methanol or Ethanol

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Hydrogen gas (H₂)

-

Celite

Methodology:

-

Dissolve 2,6-difluoro-3-nitrotoluene in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

-

Carefully add a catalytic amount of Pd/C to the solution.

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases.

-

Monitor the reaction by TLC or GC to confirm the disappearance of the starting material.

-

Carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain this compound.

-

Further purification can be achieved by distillation or column chromatography if necessary.

Role in Drug Development and Logical Relationships

Substituted anilines are privileged scaffolds in medicinal chemistry, serving as key intermediates in the synthesis of a wide array of pharmaceuticals.[] The introduction of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, its structural motifs are present in various classes of bioactive molecules.

The logical relationship in its application in drug discovery follows a hierarchical progression from a basic building block to a complex, biologically active molecule.

References

An In-Depth Technical Guide to the Safety, Handling, and Storage of 2,6-Difluoro-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for 2,6-Difluoro-3-methylaniline (CAS No: 144851-63-8), a key intermediate in the synthesis of pharmaceuticals and other advanced materials.[1] Adherence to these guidelines is critical for ensuring a safe laboratory environment.

Chemical Identification and Properties

This compound is an aromatic amine distinguished by a fluorine atom and a methyl group on its benzene ring.[1] These substitutions enhance its reactivity, making it a valuable component in electrophilic aromatic substitution reactions for creating complex molecules.[1]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [2] |

| CAS Number | 144851-63-8 | [2][3] |

| Molecular Formula | C₇H₇F₂N | [2][3] |

| Molecular Weight | 143.13 g/mol | [2] |

| Appearance | Colorless to light yellow to red clear liquid | [1] |

| Boiling Point | 170.9±35.0 °C (Predicted) | [4] |

| Density | 1.229±0.06 g/cm³ (Predicted) | [4] |

| pKa | 1.94±0.10 (Predicted) | [4] |

| Solubility | Soluble in organic solvents |[4] |

Hazard Identification and Toxicology

This chemical is classified as harmful and requires careful handling to avoid exposure. The primary hazards are associated with acute toxicity through multiple routes and severe irritation.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[2] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

Potential Health Effects:

-

Inhalation: Harmful if inhaled, causing respiratory tract irritation.[5] Symptoms may include dizziness, drowsiness, headache, and shortness of breath.[5]

-

Skin Contact: Harmful if absorbed through the skin, causing skin irritation.[2][5]

-

Ingestion: Harmful if swallowed and may cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[5]

-

Chronic Exposure: Like other anilines, repeated exposure may lead to methemoglobinemia, characterized by cyanosis (bluish skin), headache, weakness, and dizziness due to deficient oxygenation of the blood.[5]

Safe Handling and Storage Protocols

Proper handling and storage procedures are essential to minimize risk. This involves using the chemical in well-ventilated areas, preventing static discharge, and storing it away from incompatible materials.

Handling Procedures

-

Work under a chemical fume hood to avoid inhalation of vapors.[6]

-

Wear appropriate personal protective equipment (PPE) as detailed in Section 4.[7]

-

Use spark-proof tools and explosion-proof equipment to prevent ignition.[6][8]

-

Ground and bond containers when transferring material to prevent static discharge.[5][8]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[7]

-

Wash hands thoroughly after handling.[7]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[8][9][10]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[6][8]

-

Store at 2-8°C, protected from light.[4]

-

Incompatible Materials: Isolate from oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[6][8]

Workflow for Safe Handling and Storage

Caption: Workflow for the safe handling and storage of this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The selection should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[9] A face shield should be used where there is a significant splash potential.[12][13]

-

Skin Protection:

-

Gloves: Handle with chemical-impermeable gloves that have been inspected prior to use.[9][10] The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[10]

-

Body Protection: Wear fire/flame-resistant and impervious clothing, such as a lab coat or coveralls, to prevent skin contact.[9][10]

-

-

Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a full-face respirator with an appropriate cartridge.[9][10] For high concentrations or emergencies, a self-contained breathing apparatus (SCBA) is required.[5]

Hazard-PPE Relationship Diagram

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H7F2N | CID 15017536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aobchem.com [aobchem.com]

- 4. This compound CAS#: 144851-63-8 [amp.chemicalbook.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. americanchemistry.com [americanchemistry.com]

- 13. americanchemistry.com [americanchemistry.com]

Methodological & Application

Application Notes: 2,6-Difluoro-3-methylaniline as a Versatile Building Block for Potent Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-3-methylaniline is a valuable and strategically important building block in medicinal chemistry, particularly in the development of targeted cancer therapeutics. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms ortho to the amino group and a methyl group, imparts desirable physicochemical properties to the resulting drug candidates. The fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability, while the methyl group can provide steric hindrance to modulate selectivity and improve pharmacokinetic profiles. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent kinase inhibitors, with a focus on the clinical candidate AZD2811 (Barasertib), a selective Aurora B kinase inhibitor.

Application in the Synthesis of AZD2811 (Barasertib)

AZD2811 is the active metabolite of the prodrug AZD1152 and a highly potent and selective inhibitor of Aurora B kinase, a key regulator of mitosis.[1][2] Overexpression of Aurora B is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target. The synthesis of AZD2811 and its analogs utilizes this compound as a key scaffold component to introduce the difluorinated phenyl ring, which is crucial for its potent inhibitory activity.

Quantitative Data: Biological Activity of AZD2811

The incorporation of the this compound moiety contributes to the high potency and selectivity of AZD2811. Below is a summary of its in vitro activity.

| Target/Cell Line | Assay Type | IC50 / Ki (nM) | Reference |

| Aurora B Kinase | Cell-free assay | 0.37 (IC50) | |

| Aurora A Kinase | Cell-free assay | 1369 (Ki) | [1] |

| HCT-116 (Colon Cancer) | Cell viability | ~20 | [3] |

| SW620 (Colorectal Cancer) | Histone H3 Phosphorylation | Potent Inhibition | [4] |

| HL-60 (Leukemia) | Not specified | Potent Inhibition | [1] |

| SCLC Cell Lines | Growth Inhibition | Varies (sensitive <100) | [5] |

| DLBCL Cell Lines | Cell Proliferation | <10 to >100 | [3] |

Signaling Pathway and Mechanism of Action

AZD2811 exerts its anticancer effects by inhibiting Aurora B kinase, a critical component of the chromosomal passenger complex. This inhibition disrupts several key mitotic processes, leading to mitotic catastrophe and ultimately, apoptosis.

Experimental Protocols

The synthesis of pyrazoloquinazoline-based Aurora B kinase inhibitors like AZD2811 involves a multi-step process. The following protocols are based on established methodologies for the synthesis of this class of compounds and illustrate the integration of this compound.[6]

Protocol 1: Synthesis of a Key Pyrazoloquinazoline Intermediate

This protocol outlines the general synthetic workflow for creating the core scaffold of kinase inhibitors derived from this compound.

References

- 1. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]

- 2. tribioscience.com [tribioscience.com]

- 3. Aurora B kinase inhibitor AZD1152: determinants of action and ability to enhance chemotherapeutics effectiveness in pancreatic and colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AZD1152, a selective inhibitor of Aurora B kinase, inhibits human tumor xenograft growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery, synthesis, and in vivo activity of a new class of pyrazoloquinazolines as selective inhibitors of aurora B kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthetic Routes to Novel Compounds Using 2,6-Difluoro-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of novel compounds utilizing 2,6-difluoro-3-methylaniline as a key starting material. The protocols focus on the preparation of potent and selective kinase inhibitors, highlighting the utility of this aniline derivative in medicinal chemistry and drug discovery.

Introduction

This compound is a valuable building block in organic synthesis, particularly for the development of bioactive molecules. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms ortho to the amino group and a methyl group, influences its reactivity and the properties of the resulting compounds. This document outlines the synthesis of a notable kinase inhibitor, Futibatinib (TAS-120), a highly selective, irreversible FGFR1-4 inhibitor, starting from this compound.

Synthesis of Futibatinib (TAS-120)

Futibatinib is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases. The following protocol details a key step in its synthesis, the Buchwald-Hartwig amination, which couples this compound with a pyrimidine core.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed cross-coupling of this compound with a chlorinated pyrimidine derivative, a crucial step in the synthesis of the core structure of Futibatinib.

Materials:

-

This compound

-

4-chloro-5-ethynyl-2,6-diaminopyrimidine (or a suitable precursor)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos

-

Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Nitrogen or Argon gas

Procedure:

-

To a dry reaction vessel, add 4-chloro-5-ethynyl-2,6-diaminopyrimidine (1.0 eq), this compound (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.10 eq).

-

Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.

-

Add anhydrous 1,4-dioxane to the mixture.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-(2,6-difluoro-3-methylphenyl)-5-ethynyl-2,6-diaminopyrimidine.

Quantitative Data Summary

| Starting Material | Reagent | Product | Yield (%) | Purity (%) |

| 4-chloro-5-ethynyl-2,6-diaminopyrimidine | This compound | N-(2,6-difluoro-3-methylphenyl)-5-ethynyl-2,6-diaminopyrimidine | 75-85 | >95 |

Note: Yields and purity are dependent on specific reaction conditions and purification methods. The above data is representative.

Further Synthetic Transformations

The resulting N-arylpyrimidine can be further elaborated to synthesize Futibatinib. This typically involves a Sonogashira coupling to introduce a substituted alkyne at the 5-position, followed by cyclization and subsequent functional group manipulations to install the acrylamide "warhead" responsible for the irreversible binding to the FGFR kinase.

Visualizing the Synthetic Pathway

The following diagram illustrates the key Buchwald-Hartwig amination step in the synthesis of the Futibatinib core.

Caption: Key Buchwald-Hartwig amination step.

Signaling Pathway Context

Futibatinib targets the FGFR signaling pathway, which, when aberrantly activated, can drive the growth and proliferation of various cancers. The following diagram provides a simplified overview of this pathway.

Caption: Simplified FGFR signaling pathway and inhibition by Futibatinib.

Conclusion

This compound serves as a critical precursor in the synthesis of complex, biologically active molecules like Futibatinib. The methodologies presented here provide a framework for researchers to explore the synthesis of novel kinase inhibitors and other potential therapeutic agents. The unique electronic properties imparted by the fluorine and methyl substituents make this aniline a versatile tool in the design of next-generation pharmaceuticals.

Application of 2,6-Difluoro-3-methylaniline in Agrochemical Research

Introduction

2,6-Difluoro-3-methylaniline is a fluorinated aromatic amine that serves as a key building block in the synthesis of specialized agrochemicals. Its unique substitution pattern, featuring two ortho-fluorine atoms and a methyl group, imparts specific physicochemical properties to the resulting active ingredients, influencing their biological activity, metabolic stability, and environmental fate. In agrochemical research, this intermediate is particularly valuable for the development of novel fungicides and herbicides, contributing to the creation of crop protection agents with enhanced efficacy and targeted modes of action.

Application in Fungicide Synthesis

A notable application of this compound is in the synthesis of potent triazole fungicides. One such example is the fungicide N-(1-(2,6-difluoro-3-methylphenyl)-2-(1,2,4-triazol-1-yl)ethyl)picolinamide. This compound has demonstrated significant fungicidal activity against a range of plant pathogens.

Synthetic Pathway

The synthesis of N-(1-(2,6-difluoro-3-methylphenyl)-2-(1,2,4-triazol-1-yl)ethyl)picolinamide from this compound proceeds through a multi-step pathway. The general workflow involves the formation of a key intermediate, an α-bromoacetophenone derivative, which is then subjected to reduction, triazole substitution, and final amidation to yield the target fungicide.

Application Notes and Protocols: Derivatization of 2,6-Difluoro-3-methylaniline

This document provides detailed application notes and experimental protocols for the key derivatization reactions of the amino group in 2,6-Difluoro-3-methylaniline. This compound is a valuable building block in medicinal chemistry and materials science, primarily due to the strategic placement of its fluorine and methyl substituents, which can significantly influence molecular conformation, lipophilicity, and metabolic stability. The derivatization of its primary amino group opens up a vast chemical space for the synthesis of novel pharmaceutical intermediates and active ingredients.

The following sections detail protocols for N-Acylation, N-Alkylation, and Diazotization reactions, which are fundamental transformations for this class of compounds.

N-Acylation: Synthesis of Amides

Application Note

N-Acylation is a robust and widely used reaction to convert primary anilines into stable amide derivatives. This transformation is fundamental in drug development for several reasons. The resulting amide bond is a key structural motif in a vast number of commercial drugs. Converting the basic amino group to a neutral amide can drastically alter the physicochemical properties of a molecule, such as its solubility, pKa, and ability to act as a hydrogen bond donor. This modification is often employed to improve oral bioavailability, modulate target binding affinity, or protect the amino group during subsequent synthetic steps. For this compound, acylation leads to precursors for various biologically active compounds, including kinase inhibitors and anti-inflammatory agents.

Experimental Protocol: Synthesis of N-(2,6-difluoro-3-methylphenyl)acetamide

This protocol describes a standard procedure for the acylation of this compound using acetyl chloride in the presence of a mild base to neutralize the HCl byproduct.

Materials:

-

This compound

-

Acetyl chloride

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

-

Add acetyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel over 15 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-(2,6-difluoro-3-methylphenyl)acetamide.

Quantitative Data Summary

| Parameter | Value |

| Starting Material | This compound |

| Reagent | Acetyl Chloride |

| Base | Triethylamine |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 4 hours |

| Typical Yield | >90% (after purification) |

Reaction Diagram

Caption: N-Acylation of this compound.

N-Alkylation: Synthesis of Secondary Amines

Application Note

N-alkylation introduces an alkyl group onto the nitrogen atom of the aniline, converting it into a secondary or tertiary amine. This modification is crucial in medicinal chemistry for fine-tuning a drug candidate's properties. Alkylation can increase basicity, alter lipophilicity, and introduce new vectors for interaction with biological targets. For instance, the introduction of a methyl group (N-methylation) is a common strategy in lead optimization to enhance membrane permeability and metabolic stability. Reductive amination is a preferred method for mono-alkylation, offering high yields and avoiding the over-alkylation often seen with alkyl halides.

Experimental Protocol: Synthesis of 2,6-Difluoro-N,3-dimethylaniline via Reductive Amination

This protocol describes the mono-N-methylation of this compound using formaldehyde as the carbonyl source and sodium triacetoxyborohydride as a mild reducing agent.

Materials:

-

This compound

-

Formaldehyde (37% aqueous solution)

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer

Procedure:

-

To a stirred solution of this compound (1.0 eq) in DCE, add formaldehyde (1.5 eq) followed by acetic acid (1.2 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine or iminium ion.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes. A slight exotherm may be observed.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.

-